N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Overview
Description
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a cyanomethyl group, which can participate in various chemical reactions.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 6-(trifluoromethyl)nicotinic acid with cyanomethylating agents under specific conditions. One common method involves the use of cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and reduce the risk of human error. The purification process often involves recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinamides.
Scientific Research Applications
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of nicotinamide N-methyltransferase (NNMT).
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide
- Trifluoromethyl ketones
- Trifluoromethylated aromatic compounds
Uniqueness
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted chemical synthesis and biological studies .
Properties
IUPAC Name |
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-2-1-6(5-15-7)8(16)14-4-3-13/h1-2,5H,4H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXDWJOQHGEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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